molecular formula C11H8O3 B1202248 2-Methoxy-1,4-naphthoquinone CAS No. 2348-82-5

2-Methoxy-1,4-naphthoquinone

Cat. No.: B1202248
CAS No.: 2348-82-5
M. Wt: 188.18 g/mol
InChI Key: OBGBGHKYJAOXRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methoxy-1,4-naphthoquinone (MNQ) has been found to target several key proteins and enzymes in different organisms. In bacteria, MNQ targets the Tet (X3)/Tet (X4) proteins, which are associated with tigecycline resistance . In cancer cells, MNQ has been found to suppress the expression of PKC βI, δ, and ζ .

Mode of Action

MNQ operates synergistically with tetracyclines by inhibiting the enzymatic activity of Tet (X3)/Tet (X4) proteins through interaction with their active residues . This interaction leads to a significant dissipation of the proton motive force, causing a cascade of membrane structural damage and metabolic homeostasis imbalance .

Biochemical Pathways

MNQ affects several biochemical pathways. It disrupts the metabolic processes, especially in energy metabolism and stimulus response, which are both critical for the growth of the fungus . The affected pathways include glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism that links to the TCA cycle .

Pharmacokinetics

It’s known that mnq exhibits potent potentiation with tetracyclines , suggesting that it may have good bioavailability and can effectively reach its targets in the body.

Result of Action

MNQ has shown significant anti-fungal and anti-bacterial effects. It has been found to inhibit the growth of Fusarium proliferatum and Penicillium italicum , and to potentiate the action of tetracyclines against drug-resistant bacteria . In cancer cells, MNQ induces apoptosis .

Action Environment

The action of MNQ can be influenced by environmental factors. For instance, the anti-fungal activity of MNQ against Fusarium proliferatum was observed at a minimal inhibitory dose of 8.0 mg L−1

Biochemical Analysis

Biochemical Properties

2-Methoxy-1,4-naphthoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with the Tet (X3) and Tet (X4) proteins, where this compound inhibits their enzymatic activity by interacting with their active residues . This inhibition leads to a reduction in the resistance of bacteria to tetracyclines, making it a potential adjuvant in antibiotic therapy. Additionally, this compound has been shown to dissipate the proton motive force, causing membrane structural damage and metabolic homeostasis imbalance . These interactions highlight the compound’s ability to modulate enzymatic activities and disrupt cellular processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to stimulate the proliferation of olfactory ensheathing cells while maintaining their phenotype . Furthermore, it enhances the phagocytic activity of these cells and modulates the cell cycle . The compound also influences cell signaling pathways, particularly by targeting the transcription factor Nrf2, which plays a role in cellular defense mechanisms . These effects demonstrate the compound’s potential in modulating cell function and influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active residues of Tet (X3) and Tet (X4) proteins, inhibiting their enzymatic activity . This inhibition disrupts the bacterial resistance to tetracyclines, enhancing the efficacy of these antibiotics. Additionally, this compound dissipates the proton motive force, leading to membrane structural damage and metabolic imbalance . The compound also modulates gene expression by targeting the transcription factor Nrf2, which regulates antioxidant response elements . These molecular interactions underline the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to cause sustained inhibition of bacterial resistance mechanisms and prolonged disruption of cellular homeostasis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of tetracyclines by inhibiting bacterial resistance . At higher doses, this compound can exhibit toxic effects, including membrane damage and metabolic imbalance . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism . The compound interacts with various enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be distributed across various cellular compartments, including the cytoplasm and mitochondria . Its localization and accumulation within these compartments can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound plays a critical role in its biological activity and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-methoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGBGHKYJAOXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062338
Record name 2-Methoxy-1,4-naphthoquinone
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2348-82-5
Record name 2-Methoxy-1,4-naphthoquinone
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Record name 2-Methoxy-1,4-naphthoquinone
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Record name 2-Methoxy-1,4-naphthoquinone
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Record name 1,4-Naphthalenedione, 2-methoxy-
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Record name 2-Methoxy-1,4-naphthoquinone
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Record name 2-Methoxy-1,4-naphthalenedione
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Record name 2-METHOXYNAPHTHOQUINONE
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-1,4-naphthoquinone (10.3 g) in tetrahydrofuran (100 mL) was treated with a suspension of sodium methoxide (3.20 g) in tetrahydrofuran (25 mL) at room temperature. After stirring overnight, the mixture was evaporated, and the residue was taken up in ether. The organic layer was washed with brine, dried, filtered and evaporated. Chromatography over silica gel gave 2-methoxy-1,4-naphthoquinone, m.p. 182°-183° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-1,4-naphthoquinone (10.3 g) in tetrahydrofuran (100 mL) was treated with a suspension of sodium ethoxide (3.20 g) in tetrahydrofuran (25 mL) at room temperature. After stirring overnight, the mixture was evaporated, and the residue was taken up in ether. The organic layer was washed with brine, dried, filtered and evaporated. Chromatography over silica gel gave 2-methoxy-1,4-naphthoquinone, m.p. 182°-183° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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